molecular formula C12H19N3O2 B13246538 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B13246538
M. Wt: 237.30 g/mol
InChI Key: WOXUTDGUCVRCFR-UHFFFAOYSA-N
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Description

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring and an oxane (tetrahydropyran) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions in batch or continuous flow reactors, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety can also modulate the compound’s binding affinity and selectivity towards these targets. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine is unique due to the combination of the oxadiazole ring, piperidine moiety, and oxane group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

2-(oxan-4-yl)-5-piperidin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H19N3O2/c1-2-6-13-10(3-1)12-15-14-11(17-12)9-4-7-16-8-5-9/h9-10,13H,1-8H2

InChI Key

WOXUTDGUCVRCFR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCOCC3

Origin of Product

United States

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